5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate
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Overview
Description
5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H17Cl2NO4S and a molecular weight of 390.29 g/mol . This compound is notable for its structural complexity, featuring a tetrahydroisoquinoline core substituted with chlorine atoms and a methylbenzenesulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Chlorination: The tetrahydroisoquinoline core is then chlorinated at the 5 and 7 positions using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group at the 6 position can be accomplished through selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Sulfonation: The final step involves the sulfonation of the hydroxylated intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate undergoes several types of chemical reactions:
Oxidation: The hydroxyl group at the 6 position can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dechlorinated compounds, alcohols.
Substitution: Methoxy derivatives, thiol derivatives.
Scientific Research Applications
5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol: Lacks the methylbenzenesulfonate group, making it less soluble in organic solvents.
1,2,3,4-Tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate, affecting its solubility and reactivity.
Uniqueness
5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol,4-methylbenzenesulfonate is unique due to the presence of both chlorine atoms and the methylbenzenesulfonate group, which confer distinct chemical properties such as increased reactivity and solubility in organic solvents. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO.C7H8O3S/c10-7-3-5-4-12-2-1-6(5)8(11)9(7)13;1-6-2-4-7(5-3-6)11(8,9)10/h3,12-13H,1-2,4H2;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMRIHZRKHOBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=CC(=C(C(=C21)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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